molecular formula C19H15FN4OS2 B2805543 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897481-39-9

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2805543
CAS No.: 897481-39-9
M. Wt: 398.47
InChI Key: ZZTSOTSAEFBGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

tuberculosis . They have also been used in the development of various drugs with diverse biological activities .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets and cause changes that result in their biological activity . For instance, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Biochemical Pathways

Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, they have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . They can also inhibit the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazoles, which include benzothiazoles, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

The result of the compound’s action can vary depending on its targets and mode of action. For instance, benzothiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines . They can also inhibit the growth of bacteria and show promising quorum-sensing inhibitor activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . The compound’s interaction with these pathways can therefore be influenced by these environmental factors.

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol as a solvent and piperidine as a catalyst . Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities.

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTSOTSAEFBGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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